N-(2,4-dibromophenyl)decanamide
Description
N-(2,4-Dibromophenyl)decanamide is a synthetic amide featuring a 10-carbon alkyl chain (decanamide) linked to a 2,4-dibrominated phenyl group. This compound combines the lipophilic properties of the decanamide chain with the electron-withdrawing effects of bromine substituents on the aromatic ring. Below, we compare its hypothesized properties and activities with structurally related compounds, drawing on empirical data from analogs.
Properties
Molecular Formula |
C16H23Br2NO |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
N-(2,4-dibromophenyl)decanamide |
InChI |
InChI=1S/C16H23Br2NO/c1-2-3-4-5-6-7-8-9-16(20)19-15-11-10-13(17)12-14(15)18/h10-12H,2-9H2,1H3,(H,19,20) |
InChI Key |
ZTYOZYCGNUQDQH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=C(C=C(C=C1)Br)Br |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Halogenated Phenyl Substituents
The 2,4-dibromophenyl group is a critical feature influencing electronic and steric properties. Key comparisons include:
- N-(2,4-Dichlorophenyl)decanamide : Replacing bromine with chlorine reduces molecular weight (MW: ~356 vs. 385 for dibromo) and alters lipophilicity (Cl has lower hydrophobicity than Br) .
- N-(4-Fluorophenyl)decanamide : Fluorine’s strong electron-withdrawing effect may enhance stability but reduce bioactivity compared to bromine .
- N-(2,4-Dibromophenyl)acetamide: A shorter acyl chain (C2 vs.
Table 1: Substituent Effects on Key Properties
*logP estimated via computational tools (e.g., ChemAxon).
Antimicrobial and Antibiofilm Effects
- Acylthioureas with 2,4-Dibromophenyl: Derivatives demonstrated significant activity against Pseudomonas aeruginosa (MIC = 8–16 µg/mL), attributed to bromine’s electronegativity enhancing membrane disruption .
- N-Isopropyl Decanamide : In plants, promoted lateral root formation at 14 µM, suggesting alkyl chain length modulates hormone-like signaling .
- N-(2,6-Dibromophenyl)cinnamanilide : Exhibited NF-κB inhibition (IC50 = 2 µM), comparable to prednisone, highlighting dibromophenyl’s role in anti-inflammatory activity .
Table 2: Bioactivity of Selected Analogs
Lipophilicity and Solubility
The decanamide chain confers high lipophilicity (logP ~5.8), favoring membrane penetration but limiting aqueous solubility. Shorter chains (e.g., acetamide) reduce logP but may compromise bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
